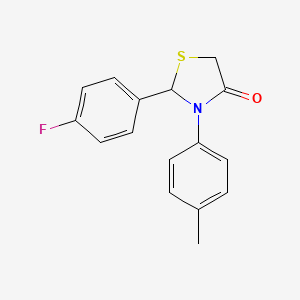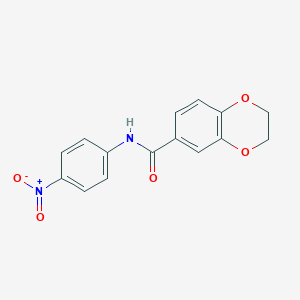
N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as NBDC, is a synthetic compound that has attracted significant attention in scientific research. This compound belongs to the family of benzodioxine derivatives, which are known for their diverse biological activities. NBDC has been found to exhibit a range of pharmacological effects, including anti-inflammatory, antitumor, and antioxidant properties. In
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of various signaling pathways. For example, this compound has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. Moreover, this compound has been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its relatively low toxicity. This compound has been found to be well-tolerated in animal studies, and it has not been associated with significant adverse effects. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it challenging to administer this compound to cells or animals in a consistent and reproducible manner.
Future Directions
There are several future directions for the study of N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for different applications. Moreover, future studies could explore the potential of this compound as a diagnostic tool for various diseases. Finally, the development of novel analogs of this compound could lead to the discovery of compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction between 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and 4-nitroaniline. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane. The resulting compound is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
properties
IUPAC Name |
N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-15(16-11-2-4-12(5-3-11)17(19)20)10-1-6-13-14(9-10)22-8-7-21-13/h1-6,9H,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKNUROQWBYNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

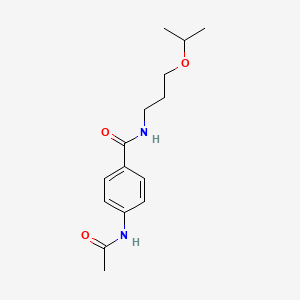
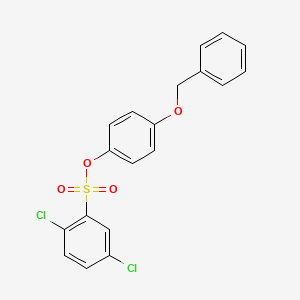
![4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4924408.png)
![2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4924415.png)

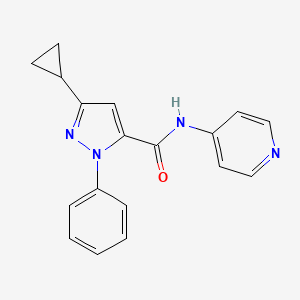
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4924438.png)
![2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924442.png)
![11-(2-furyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4924445.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4924451.png)
![{2-methoxy-4-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4924469.png)
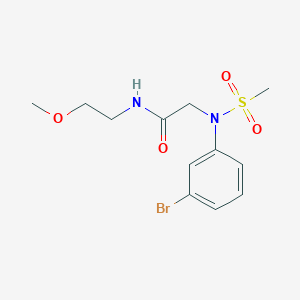
![N-(3-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4924473.png)
